The synthesis of 6-bromoquinolin-4-ol derivatives has led to the discovery of compounds with significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. These compounds, particularly those with a 2-(4-chlorophenyl) substitution, have shown promising selectivity and potency against HeLa cells, outperforming known inhibitors like Gefitinib1. Moreover, the synthesis of intermediates like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline has been crucial for the development of anti-cancer drugs that target thymidylate synthase, an enzyme necessary for DNA synthesis and repair3.
The research on 6-bromoquinolin-4-ol derivatives has also contributed to the optimization of synthetic routes for drug production. For example, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an intermediate in the production of first-line drugs for colon and rectal cancers, has been improved to achieve higher yields, demonstrating the practical applications of these compounds in pharmaceutical manufacturing5.
In the context of infectious diseases, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been explored as a starting material for compounds with potential antimicrobial activity. The optimization of synthetic steps for this compound underscores its relevance in the search for new treatments for infectious diseases7.
The compound has the Chemical Abstracts Service (CAS) number 103030-28-0. It belongs to the class of heterocyclic compounds, specifically quinolines, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as bromine and hydroxyl significantly influences its chemical reactivity and biological properties.
The synthesis of 6-Bromo-2-methylquinolin-4-ol can be achieved through several methods:
The synthesis conditions often include:
The molecular formula of 6-Bromo-2-methylquinolin-4-ol is C_10H_8BrN_O. Its structure can be analyzed as follows:
The presence of these functional groups imparts unique properties to the compound, influencing its reactivity and interaction with biological targets.
6-Bromo-2-methylquinolin-4-ol can undergo various chemical reactions:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 6-Bromo-2-methylquinolin-4-ol is primarily linked to its interactions with biological macromolecules. It has been shown to inhibit certain enzymes and interact with protein domains crucial for cellular signaling:
The stability of this compound can be affected by environmental factors such as temperature and humidity; it is recommended to store it in a dry environment at room temperature .
6-Bromo-2-methylquinolin-4-ol has extensive applications across various fields:
This compound's unique combination of functional groups makes it a valuable tool in research aimed at discovering new therapeutic agents and understanding biochemical pathways involved in disease processes.
6-Bromo-2-methylquinolin-4-ol represents a structurally modified quinoline derivative characterized by specific substituents at defined ring positions. According to IUPAC nomenclature, the parent compound is quinoline (benzo[b]pyridine), with the systematic name derived from the hydroxyl group at position 4, methyl group at position 2, and bromine atom at position 6 of the fused bicyclic system [3] [5] [6]. This compound is alternatively designated as 6-bromo-2-methyl-4-quinolinol or 6-bromo-2-methyl-4-hydroxyquinoline in chemical literature. Its molecular formula is C₁₀H₈BrNO, corresponding to a molecular weight of 238.08 g/mol [5] [6]. The compound has been assigned the CAS Registry Number 103030-28-0, providing a unique identifier in chemical databases [3] [6].
Structural characterization reveals a planar bicyclic framework comprising a benzene ring fused with a pyridine ring. The hydroxyl group at C4 exists predominantly in the keto-enol tautomeric form (4-quinolone), as evidenced by spectroscopic data [5]. Bromine substitution at the C6 position introduces significant electronic effects due to its substantial size and moderate electron-withdrawing character. The methyl group at C2 contributes to steric and electronic modulation of the heterocyclic nitrogen. Key descriptors include:
Table 1: Structural and Physicochemical Descriptors of 6-Bromo-2-methylquinolin-4-ol
Property | Value |
---|---|
Molecular Formula | C₁₀H₈BrNO |
Molecular Weight | 238.08 g/mol |
CAS Registry Number | 103030-28-0 |
Hydrogen Bond Donor Count | 1 (Hydroxyl group) |
Hydrogen Bond Acceptor Count | 2 (Nitrogen and Oxygen) |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 33.1 Ų |
The quinoline scaffold has served as a privileged structure in organic synthesis since its isolation from coal tar by Friedlieb Ferdinand Runge in 1834. Early synthetic methodologies focused on constructing the bicyclic framework, with the Skraup synthesis (1880) representing a landmark achievement. This method involves condensation of aniline with glycerol under acidic conditions, employing nitrobenzene as an oxidant to aromatize the intermediate 1,2-dihydroquinoline [9]. The reaction proceeds via dehydration of glycerol to acrolein, Michael addition of aniline, cyclization, and oxidation – a sequence that remains industrially relevant despite limitations in regioselectivity [9].
The Knorr quinoline synthesis (1886) provided enhanced regiocontrol through condensation of β-ketoesters with aromatic amines, facilitating access to 2-hydroxyquinoline-4-carboxylates [9]. Subsequently, the Conrad-Limpach synthesis (1887) expanded synthetic versatility through thermal cyclization of aniline-derived β-ketoester enol ethers, enabling efficient preparation of 4-hydroxyquinoline derivatives [9]. These classical methods established the foundation for quinoline functionalization, paving the way for targeted modifications like bromination at specific ring positions.
The 20th century witnessed systematic exploration of quinoline substitution patterns for pharmaceutical development, exemplified by the antimalarial drug chloroquine (4-aminoquinoline derivative) discovered in 1934 [10]. This era recognized that minor structural alterations – particularly halogen introduction – could profoundly influence biological activity. The synthesis of 6-bromo-2-methylquinolin-4-ol represents an extension of this paradigm, combining the electron-donating methyl group at C2 with the electron-withdrawing bromine at C6, creating push-pull electronic effects across the conjugated system [3] [9].
Table 2: Historical Evolution of Key Quinoline Synthesis Methods
Synthetic Method | Year | Key Reactants | Positional Specificity |
---|---|---|---|
Skraup Synthesis | 1880 | Aniline, Glycerol | Limited regiocontrol |
Knorr Quinoline Synthesis | 1886 | β-Ketoesters, Aromatic Amines | C2,C4-substituted |
Conrad-Limpach Synthesis | 1887 | Anilines, β-Ketoesters | 4-Hydroxyquinolines |
Doebner-Miller Modification | 1881-1887 | Aldehydes, Anilines | C2-substituted |
Halogenation constitutes a pivotal strategy in quinoline functionalization due to bromine's dual role as a steric bulk provider and electronic modulator. The bromine atom in 6-bromo-2-methylquinolin-4-ol profoundly influences molecular properties through:
Positional selectivity in quinoline halogenation is governed by electronic and steric factors. Electrophilic bromination favors electron-rich positions: C5 > C8 > C6 for unsubstituted quinoline. However, existing substituents dramatically alter regiochemistry. The 8-methoxyquinoline directs bromination to C5/C7, while 4-hydroxyquinolines exhibit enhanced reactivity at ortho/para positions relative to the hydroxyl group [4] [7]. Computational studies indicate that bromination at C6 in 2-methylquinolin-4-ol derivatives occurs through electrophilic aromatic substitution where the electron-donating methyl group activates adjacent positions, but the dominant directing effect originates from the 4-hydroxyl group's resonance effects [4].
The strategic combination of bromine at C6 with a methyl group at C2 creates a sterically accessible environment for further functionalization. This substitution pattern has demonstrated pharmacological relevance in multiple contexts:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7